

Application Notes and Protocols for High-Throughput Screening of PF-05089771 tosylate

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Compound of Interest

Compound Name: PF 05089771 tosylate

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Introduction

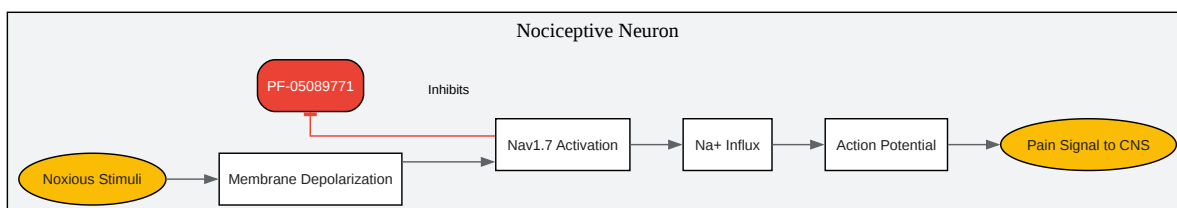
PF-05089771 tosylate is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] Human genetic studies have validated NaV1.7 as a critical mediator of pain sensation, making it a key target for the development of novel analgesics.[3] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to congenital insensitivity to pain, while gain-of-function mutations are associated with inherited pain disorders. PF-05089771 exhibits state-dependent inhibition, showing significantly higher potency for NaV1.7 channels in the inactivated state compared to the resting state.[2][4] This characteristic is crucial for its mechanism of action and is a key consideration in assay development.

These application notes provide detailed protocols for the high-throughput screening (HTS) of PF-05089771 tosylate and similar NaV1.7 inhibitors. The methodologies cover primary screening using fluorescence-based assays and secondary/confirmatory screening using automated electrophysiology, which is the gold standard for ion channel research.

Mechanism of Action and Signaling Pathway

PF-05089771 is an arylsulfonamide that selectively binds to the voltage-sensor domain (VSD) of the NaV1.7 channel, specifically in domain IV.[4][5] This interaction stabilizes the channel in a non-conducting, inactivated state, thereby preventing the influx of sodium ions that is

necessary for the initiation and propagation of action potentials in nociceptive neurons. By inhibiting NaV1.7, PF-05089771 effectively dampens the pain signal at its origin.



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Figure 1: Simplified signaling pathway of NaV1.7 in nociception and the inhibitory action of PF-05089771.

Quantitative Data

The following tables summarize the inhibitory potency and selectivity of PF-05089771 across various NaV channel subtypes and species.

Table 1: Inhibitory Potency (IC₅₀) of PF-05089771 on Human NaV Channels

NaV Subtype	IC50 (nM)	Selectivity vs. hNaV1.7
hNaV1.7	11	-
hNaV1.1	850	77-fold
hNaV1.2	110	10-fold
hNaV1.3	11,000	>900-fold
hNaV1.4	10,000	>900-fold
hNaV1.5	25,000	>1000-fold
hNaV1.6	160	15-fold
hNaV1.8	>10,000	>1000-fold

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Table 2: Interspecies Potency of PF-05089771 on NaV1.7

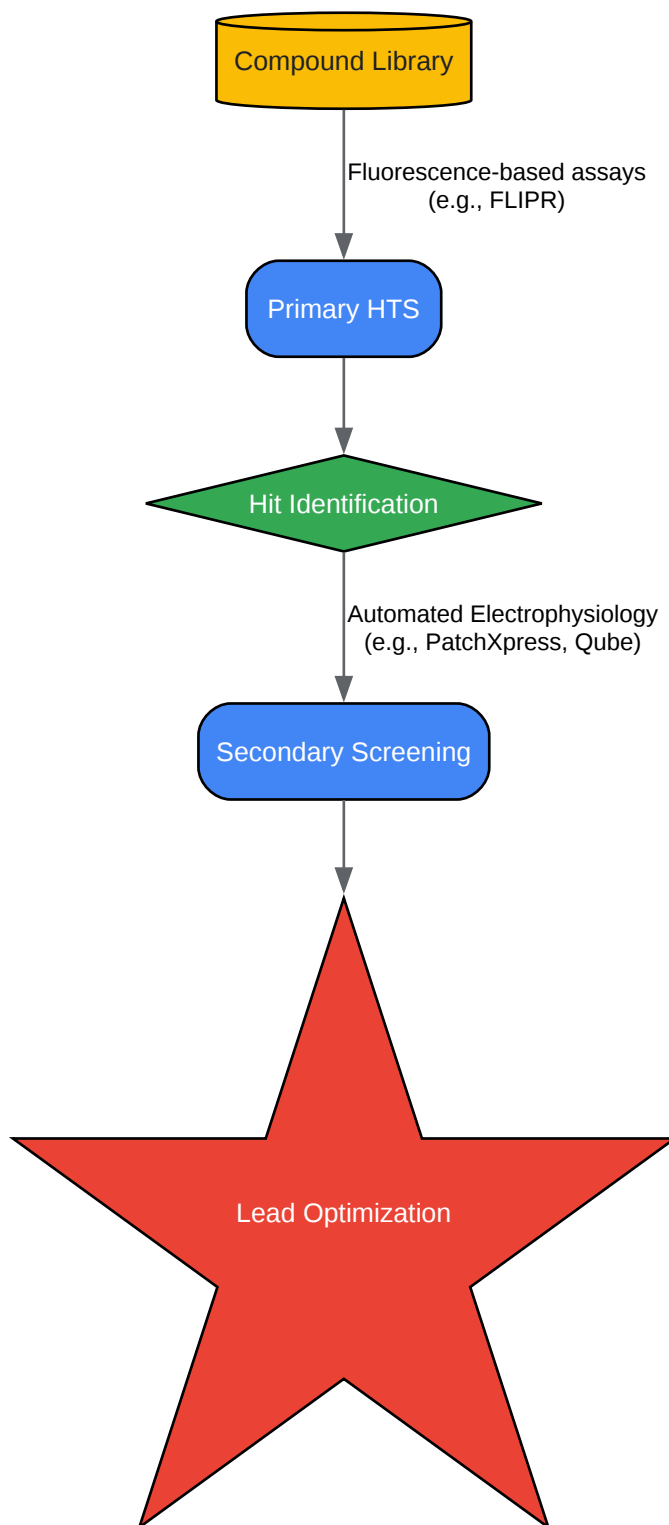
Species	NaV1.7 IC50 (nM)
Human	11
Mouse	8
Rat	171
Dog	13
Cynomolgus Monkey	12

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

High-Throughput Screening (HTS) Experimental Protocols

A typical HTS workflow for the discovery of NaV1.7 inhibitors involves a primary screen with a high-throughput, lower-cost assay, followed by a more detailed, lower-throughput secondary

screen to confirm hits and characterize their mechanism of action.



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Figure 2: General workflow for high-throughput screening of NaV1.7 inhibitors.

Protocol 1: Primary HTS using a Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay

This assay provides a rapid and cost-effective method for screening large compound libraries by indirectly measuring NaV1.7 channel activity through changes in cell membrane potential.

Objective: To identify compounds that inhibit NaV1.7 channel activation in a high-throughput format.

Materials:

- HEK293 cells stably expressing human NaV1.7
- FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
- NaV1.7 activator (e.g., veratridine or a specific peptide toxin)
- PF-05089771 tosylate (as a control inhibitor)
- 384-well black-walled, clear-bottom microplates
- FLIPR Tetra or similar instrument

Procedure:

- Cell Plating:
 - Seed HEK293-hNav1.7 cells into 384-well plates at a density that will form a confluent monolayer overnight (e.g., 15,000-25,000 cells per well in 25 μ L of culture medium).
 - Incubate plates at 37°C in a 5% CO₂ incubator.
- Dye Loading:
 - On the day of the assay, prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions, typically by dissolving the dye in the assay

buffer.

- Add an equal volume of the dye solution to each well (e.g., 25 μ L) without removing the culture medium.
- Incubate the plate for 30-60 minutes at 37°C or room temperature, as optimized for the specific cell line.^{[1][7]}
- Compound Addition:
 - Prepare a compound plate with PF-05089771 tosylate and test compounds at various concentrations in assay buffer.
 - The FLIPR instrument will add the compounds to the cell plate.
- Assay Execution:
 - Place the cell and compound plates into the FLIPR instrument.
 - The instrument will record a baseline fluorescence, then add the test compounds, and continue recording.
 - After a short incubation period with the compounds, the instrument will add a NaV1.7 activator to stimulate the channels.
 - Fluorescence is monitored in real-time to measure the change in membrane potential upon channel activation.
- Data Analysis:
 - The change in fluorescence upon activator addition is proportional to NaV1.7 activity.
 - Calculate the percentage of inhibition for each compound concentration relative to positive (activator only) and negative (inhibitor control, e.g., PF-05089771) controls.
 - Plot concentration-response curves to determine the IC₅₀ values for active compounds.

Protocol 2: Secondary/Confirmatory Screening using Automated Patch-Clamp Electrophysiology

This protocol provides detailed biophysical characterization of hit compounds, confirming their inhibitory activity and determining their mechanism of action (e.g., state-dependence).

Objective: To confirm the inhibitory activity of compounds on NaV1.7 and characterize their voltage- and state-dependence.

Materials:

- HEK293 or CHO cells stably expressing human NaV1.7
- Automated patch-clamp system (e.g., PatchXpress, Qube, or SyncroPatch)[8][9]
- Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
- External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
- PF-05089771 tosylate (as a control)

Procedure:

- Cell Preparation:
 - Harvest cells expressing hNaV1.7 and prepare a single-cell suspension in the external solution at the optimal density for the specific automated patch-clamp platform.
- System Setup:
 - Prime the automated patch-clamp system with internal and external solutions.
 - Load the cell suspension and compound plate into the instrument.
- Electrophysiological Recording:
 - The system will automatically perform whole-cell patch-clamp recordings.

- Voltage Protocol for State-Dependent Inhibition: A key aspect of screening for compounds like PF-05089771 is to use a voltage protocol that assesses inhibition of both resting and inactivated channels. A typical protocol involves:
 - Holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
 - Applying a depolarizing test pulse (e.g., to 0 mV) to elicit a peak current.
 - To assess inactivated-state block, hold the cell at a depolarized potential close to the $V_{1/2}$ of inactivation (e.g., -70 mV to -80 mV) before the test pulse.[\[2\]](#)
- Record baseline currents, then perfuse the cell with different concentrations of the test compound and record the resulting currents.
- Data Analysis:
 - Measure the peak inward Na^+ current in the absence and presence of the compound.
 - Calculate the percentage of block at each concentration for both resting and inactivated states.
 - Generate concentration-response curves and calculate IC_{50} values for each state to determine the state-dependence of the inhibition.

Conclusion

The combination of a high-throughput fluorescence-based primary screen and a detailed automated electrophysiology secondary screen provides a robust and efficient strategy for the discovery and characterization of selective $\text{NaV}1.7$ inhibitors like PF-05089771 tosylate. The detailed protocols provided herein serve as a guide for researchers in the field of pain drug discovery to establish and validate their own screening campaigns. The quantitative data and understanding of the mechanism of action of PF-05089771 are essential for benchmarking new chemical entities targeting this critical pain pathway.

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